

A Comparative Guide to ULK1 Inhibitors: XST-14 and Other Key Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XST-14

Cat. No.: B8146248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Unc-51 like autophagy activating kinase 1 (ULK1) is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway. Its involvement in cellular homeostasis and disease, particularly in cancer, has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of a promising ULK1 inhibitor, **XST-14**, with other widely studied ULK1 inhibitors: SBI-0206965, MRT68921, and ULK-101. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of autophagy and drug discovery.

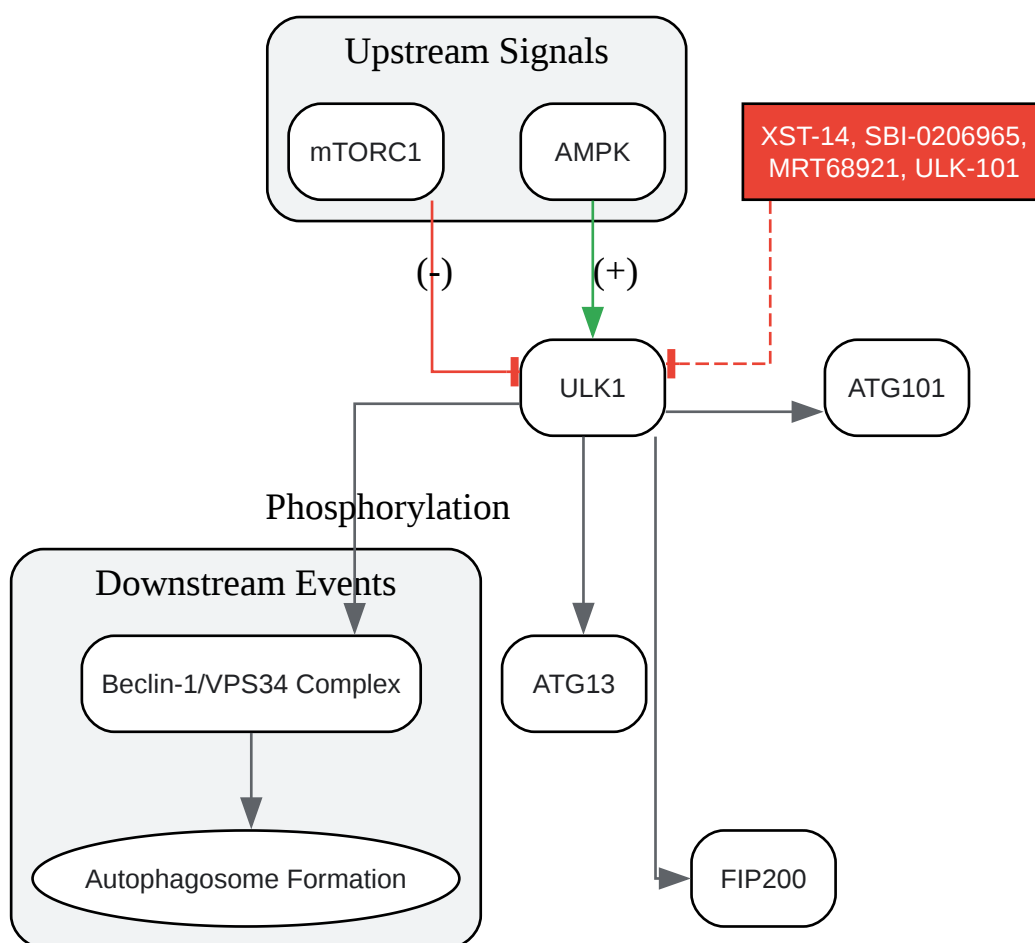
Data Presentation: Quantitative Comparison of ULK1 Inhibitors

The following table summarizes the in vitro potency of **XST-14** and other selected ULK1 inhibitors against ULK1 and its closest homolog, ULK2. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency.

Inhibitor	ULK1 IC50 (nM)	ULK2 IC50 (nM)	Key Selectivity Notes
XST-14	13.6 - 26.6[1][2]	70.9[1]	Competitive and highly selective. Also shows inhibitory activity against CAMK2A, ACVR1/ALK2, MAPK14/p38 alpha, MAP2K1/MEK1, and TGFBR2 at higher concentrations.[1]
SBI-0206965	108	711	Exhibits approximately 7-fold selectivity for ULK1 over ULK2.
MRT68921	2.9[3][4]	1.1[3][4]	A potent dual inhibitor of ULK1 and ULK2.
ULK-101	8.3[5]	30[5]	A potent and selective ULK1 inhibitor with good selectivity over ULK2.

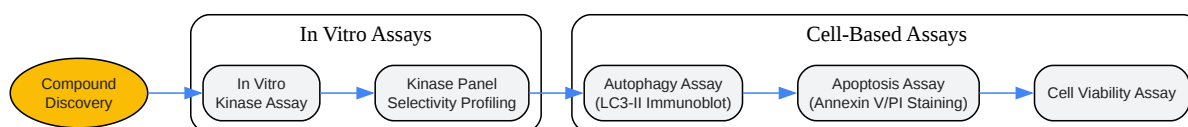
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of these inhibitors and a typical experimental workflow for their characterization, the following diagrams are provided.



[Click to download full resolution via product page](#)

ULK1 Signaling Pathway and Inhibition.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Guide to ULK1 Inhibitors: XST-14 and Other Key Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8146248#comparing-xst-14-to-other-ulk1-inhibitors\]](https://www.benchchem.com/product/b8146248#comparing-xst-14-to-other-ulk1-inhibitors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com